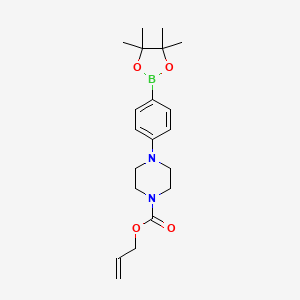

烯丙基 4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of allyl-containing piperazine derivatives has been explored in various studies. In one such study, novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones were synthesized with high yields through the reaction of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl) ethanones with allyl bromide and triethylamine in acetonitrile under a nitrogen atmosphere. This process was characterized by spectral data, including FT-IR, 1H NMR, 13C NMR, and HSQC, to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The study of molecular structures, particularly through crystallization, can reveal important information about the hydrogen-bonding networks within compounds. For instance, the synthesis of a 1,4-piperazine-2,5-dione derivative resulted in polymorphic crystalline forms. These forms were analyzed using single-crystal X-ray analysis to determine the different hydrogen-bonding networks present. Additionally, mass spectrometric and nuclear magnetic resonance spectroscopic techniques were employed to study the association of this piperazinedione in solution, using the solid-state structures as models for solution aggregation. The association constants derived from the NMR data were consistent with those of other cyclic cis amides in a chloroform solvent .

Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves multiple steps and can be optimized for better yields. For example, the synthesis of 4-[4-(5-oxo-1,5-dihydro-[1,2,4]triazoyl-4-yl)phenyl]piperazine-1-carboxylic t-butyl ester, a key intermediate of triazole antifungal agents, was improved by optimizing the reaction conditions. The process included Boc protection, reduction of the nitro group, acylation, hydrazinolysis, and cyclization. The improved synthesis resulted in a more convenient operation and purification process without the need for chromatography, and the overall yield was increased from 39.10% to 71.94% .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate," they do provide insight into the properties of related compounds. The antimicrobial activity of the synthesized allyl-containing piperazine derivatives was evaluated, and some compounds were found to be as potent as or more effective than conventional medicines . The physical properties, such as polymorphism, were also studied in the context of crystalline forms of a piperazine derivative, which can have implications for the solubility and stability of the compound .

科学研究应用

合成和生物化学意义

哌嗪衍生物(包括与指定化合物在结构上相关的衍生物)因其在开发针对 D2 样受体的配体中的重要性而受到重视,这在抗精神病药物的药理学中至关重要。这些衍生物的合成强调了芳基烷基取代基在增强对这些受体的效力和选择性中的作用,突出了药物化学中结构特异性的重要性 (Sikazwe 等,2009)。

治疗应用

哌嗪及其类似物的探索延伸到广泛的治疗用途,如一项全面的专利审查中所概述的。该审查概括了哌嗪作为药物设计中核心支架的多功能性,展示了它在各种治疗背景下的应用,例如抗癌、抗精神病、抗抑郁和抗炎剂。哌嗪支架的灵活性允许进行显着修饰,影响所得分子的药代动力学和药效学特性 (Rathi 等,2016)。

药物设计和机理见解

在抗癌特性背景下进一步研究哌嗪衍生物突出了它们在细胞凋亡诱导、活性氧产生和多药耐药调节中的作用。这些机理见解对于理解这些化合物靶向的细胞途径至关重要,为合理药物设计提供了基础,旨在提高治疗效果,同时最大程度地减少不良反应 (Hossain 等,2020)。

安全和危害

未来方向

属性

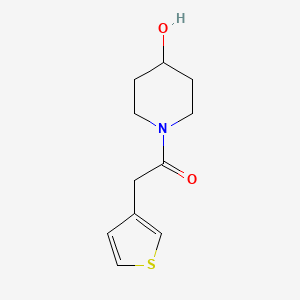

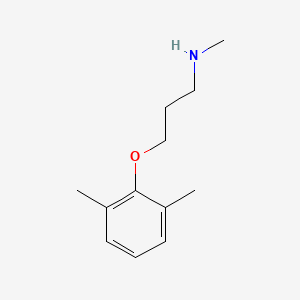

IUPAC Name |

prop-2-enyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29BN2O4/c1-6-15-25-18(24)23-13-11-22(12-14-23)17-9-7-16(8-10-17)21-26-19(2,3)20(4,5)27-21/h6-10H,1,11-15H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPCQWNCEFXZGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592138 |

Source

|

| Record name | Prop-2-en-1-yl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate | |

CAS RN |

1073354-49-0 |

Source

|

| Record name | Prop-2-en-1-yl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)